N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
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Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H7F2N3O2S and its molecular weight is 295.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.02270397 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have shown to inhibit cox-1, an enzyme involved in inflammation . The compound’s interaction with its target could lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential diverse biological activities. For instance, its potential anti-inflammatory activity could involve the cyclooxygenase (COX) pathway, which plays a key role in inflammation . The compound’s potential antifungal activity suggests it may interfere with fungal metabolic pathways .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Similar compounds have shown to have anti-inflammatory effects, potentially by inhibiting cox-1 . Additionally, some compounds have demonstrated fungicidal activity, suggesting they may kill or inhibit the growth of fungi .
Biochemical Analysis
Biochemical Properties
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, this compound can bind to the active site of enzymes, leading to enzyme inhibition and subsequent changes in metabolic reactions . Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to changes in downstream signaling events . Furthermore, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can affect gene expression by interacting with transcription factors, thereby regulating the expression of specific genes involved in cellular processes.
Molecular Mechanism
The molecular mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have revealed that N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At lower doses, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes involved in metabolic reactions . For example, it can inhibit enzymes responsible for the synthesis of essential metabolites, leading to changes in metabolite levels and overall metabolic balance. Additionally, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can interact with cofactors, modulating their activity and influencing metabolic reactions.
Transport and Distribution
The transport and distribution of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells . Once inside the cells, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide can interact with binding proteins, facilitating its localization and accumulation in specific cellular compartments. This targeted distribution is essential for its biochemical activity and cellular effects.
Subcellular Localization
The subcellular localization of N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and regulate gene expression. Alternatively, N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide may be targeted to the mitochondria, influencing cellular metabolism and energy production.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3O2S/c1-5-2-8(19-17-5)11(18)16-12-15-10-7(14)3-6(13)4-9(10)20-12/h2-4H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYRDMQDKRKPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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